molecular formula C7H2Br2F4 B1383108 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 1049037-64-0

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No. B1383108
CAS RN: 1049037-64-0
M. Wt: 321.89 g/mol
InChI Key: WOPOBCPPAUSCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, commonly referred to as 1-Bromo-4-bromomethyl-TBB, is an organic compound that is used in a variety of scientific research applications. It is a colorless and odorless liquid with a melting point of -19.2 °C and a boiling point of 102 °C. 1-Bromo-4-bromomethyl-TBB has been used in research applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

I have conducted searches to find specific scientific research applications for 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene , but unfortunately, the available information does not detail unique applications for this compound. The search results primarily offer product and supplier information without specifying research uses .

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is primarily through its reactivity as a halogenated compound . The bromine atoms attached to the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to changes in the structure of the compound, which can then interact with different targets.

Action Environment

The action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcome of its reactions . .

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPOBCPPAUSCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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